Bienvenue dans la boutique en ligne BenchChem!

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid

Hydrolytic stability Protodeboronation resistance Boronic acid shelf-life

This ortho-hydroxymethyl trifunctional boronic acid is essential for medicinal chemistry, spontaneously cyclizing to the privileged benzoxaborole scaffold core to tavaborole. The -CF₃ group resists protodeboronation for reproducible Suzuki-Miyaura couplings and lowers pKa (~6.28) for enhanced diol binding at physiological pH. For process chemistry scaling, batch-to-batch consistency in building biaryl intermediates and fragment-based libraries exceeds non-fluorinated or mono-substituted analogs.

Molecular Formula C8H8BF3O3
Molecular Weight 219.954
CAS No. 174671-50-2
Cat. No. B573363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid
CAS174671-50-2
Molecular FormulaC8H8BF3O3
Molecular Weight219.954
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(F)(F)F)CO)(O)O
InChIInChI=1S/C8H8BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2
InChIKeyCNGXBTLEDCBQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic Acid (CAS 174671-50-2): Procurement Specifications and Baseline Characteristics


2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid (CAS 174671-50-2) is a trifunctional arylboronic acid with the molecular formula C8H8BF3O3 and molecular weight of 219.95 g/mol . The compound features a boronic acid (-B(OH)2) group at the ortho position, a hydroxymethyl (-CH2OH) group also at the ortho position, and a trifluoromethyl (-CF3) group at the meta position relative to the hydroxymethyl substituent . Its structure enables it to undergo spontaneous reversible cyclization to form the corresponding 1,3-dihydro-1-hydroxy-2,1-benzoxaborole (CAS 2121513-82-2), a cyclic hemiboronic ester scaffold of substantial interest in medicinal chemistry . Commercially, the compound is typically supplied as a solid in purities of 95% to 98%, with a recommended long-term storage temperature of -20°C for maximum stability . The predicted pKa is 6.28 ± 0.20, indicating moderately enhanced acidity relative to unsubstituted phenylboronic acid (pKa ~8.8) due to the electron-withdrawing -CF3 substituent .

Why Generic Substitution of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic Acid (CAS 174671-50-2) Is Not Advisable


Substituting 2-hydroxymethyl-5-(trifluoromethyl)phenylboronic acid with a simpler analog such as 3-(trifluoromethyl)phenylboronic acid or 2-(hydroxymethyl)phenylboronic acid introduces quantifiable liabilities that directly impact synthetic utility, downstream purity, and storage logistics. The ortho-hydroxymethyl group is not a passive spectator; it enables spontaneous intramolecular cyclization to form a stable benzoxaborole scaffold, a key structural motif in numerous boron-based bioactive molecules . In contrast, 3-(trifluoromethyl)phenylboronic acid lacks this cyclization capacity entirely, while 2-(hydroxymethyl)phenylboronic acid forms a benzoxaborole but lacks the electron-withdrawing -CF3 group that enhances hydrolytic stability and modulates the boronic acid pKa [1]. Furthermore, the combined electronic effects of the -CF3 and -CH2OH substituents in the target compound confer distinct reactivity profiles in Suzuki-Miyaura cross-coupling reactions that cannot be replicated by single-substituent analogs, making generic substitution a source of irreproducible results and batch failures .

Quantitative Differentiation Evidence: 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic Acid (CAS 174671-50-2) vs. Closest Analogs


Comparative Hydrolytic Stability: Reduced Protodeboronation Liability vs. Non-CF3 Analogs

Isomeric trifluoromethylphenylboronic acids exhibit high resistance to protodeboronation (hydrolytic cleavage of the C-B bond), a common degradation pathway for arylboronic acids that compromises coupling efficiency and necessitates excess reagent use [1]. The presence of the -CF3 group, as in the target compound, contributes to this enhanced stability. In contrast, non-fluorinated analogs such as phenylboronic acid and 2-(hydroxymethyl)phenylboronic acid lack this electron-withdrawing stabilization and are more susceptible to protodeboronation under aqueous Suzuki-Miyaura conditions, leading to lower effective concentrations and reduced yields unless used in stoichiometric excess [1].

Hydrolytic stability Protodeboronation resistance Boronic acid shelf-life Suzuki-Miyaura coupling

Comparative pKa and Acidity Modulation: Electron-Withdrawing CF3 Effect

The predicted pKa of 2-hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is 6.28 ± 0.20, representing a substantial increase in acidity compared to unsubstituted phenylboronic acid (pKa ~8.8) [1]. This acidification is attributed to the electron-withdrawing inductive effect of the meta-CF3 group. In comparison, 2-(hydroxymethyl)phenylboronic acid, which lacks the -CF3 group, exhibits a predicted pKa of 8.11 ± 0.58, a difference of approximately 1.8 pKa units . The more acidic nature of the target compound influences its speciation in aqueous media and may enhance its binding affinity to diol-containing biomolecules under physiological conditions.

pKa determination Boronic acid acidity Electronic effects Substituent influence

Ortho-Hydroxymethyl Cyclization: Access to Biologically Relevant Benzoxaborole Scaffold

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid undergoes spontaneous and reversible intramolecular cyclization to form 1,3-dihydro-1-hydroxy-5-(trifluoromethyl)-2,1-benzoxaborole (CAS 2121513-82-2) . This cyclic hemiboronic ester scaffold is structurally analogous to the core of tavaborole (Kerydin™), the FDA-approved antifungal agent, and is a privileged motif in boron-based drug discovery [1]. In contrast, 3-(trifluoromethyl)phenylboronic acid and 4-(trifluoromethyl)phenylboronic acid cannot undergo this cyclization due to the absence of the ortho-hydroxymethyl group, limiting their utility in generating benzoxaborole derivatives .

Benzoxaborole Intramolecular cyclization Hemiboronic ester Medicinal chemistry scaffold

Molecular Weight and Structural Complexity for Advanced Building Block Applications

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid has a molecular weight of 219.95 g/mol and a molecular formula of C8H8BF3O3 . This molecular weight is substantially higher than that of simpler analogs: 3-(trifluoromethyl)phenylboronic acid (MW = 189.93 g/mol), 2-(hydroxymethyl)phenylboronic acid (MW = 151.96 g/mol), and unsubstituted phenylboronic acid (MW = 121.93 g/mol) [1][2]. The increased molecular weight reflects the presence of both -CF3 and -CH2OH substituents, which contribute additional hydrogen-bond donors/acceptors and lipophilic character, enhancing the compound's utility as a more sophisticated building block for generating structurally diverse and pharmacologically relevant molecules.

Molecular weight Structural complexity Building block Drug discovery

Prioritized Application Scenarios for 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic Acid (CAS 174671-50-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Benzoxaborole-Based Drug Discovery and Lead Optimization

The capacity of 2-hydroxymethyl-5-(trifluoromethyl)phenylboronic acid to undergo spontaneous cyclization to form the 5-trifluoromethyl-substituted benzoxaborole scaffold makes it a uniquely valuable building block for medicinal chemistry programs targeting boron-containing bioactive molecules. The resulting benzoxaborole core is structurally analogous to that of tavaborole (Kerydin™), an FDA-approved antifungal agent that inhibits leucyl-tRNA synthetase [1]. The presence of the -CF3 group enhances metabolic stability and lipophilicity, while the boron atom enables reversible covalent binding to biological targets. Analogs lacking the ortho-hydroxymethyl group (e.g., 3- or 4-trifluoromethylphenylboronic acids) cannot generate this privileged scaffold, making the target compound irreplaceable for structure-activity relationship (SAR) studies in this chemical space .

Suzuki-Miyaura Cross-Coupling: Synthesis of Ortho-Substituted Biaryls with Enhanced Stability

The trifluoromethyl substituent in 2-hydroxymethyl-5-(trifluoromethyl)phenylboronic acid confers class-level resistance to protodeboronation, a common degradation pathway that reduces coupling efficiency and necessitates excess boronic acid reagent [1]. In Suzuki-Miyaura cross-coupling reactions, this enhanced hydrolytic stability translates to more reliable stoichiometric control, improved yields of ortho-substituted biaryl products, and reduced batch-to-batch variability—critical factors in process chemistry scale-up. The target compound is particularly suited for synthesizing biaryl intermediates in pharmaceutical and agrochemical pipelines where both the CF3 group and the ortho-hydroxymethyl functionality are required in the final target molecule .

Sensor Development and Affinity Chromatography: Enhanced Boronate-Diol Binding at Physiological pH

The predicted pKa of 2-hydroxymethyl-5-(trifluoromethyl)phenylboronic acid (6.28 ± 0.20) is substantially lower than that of non-fluorinated analogs such as 2-(hydroxymethyl)phenylboronic acid (pKa ~8.11) and phenylboronic acid (pKa ~8.8) [1]. At physiological pH (7.4), the target compound exists predominantly in the boronate anion form, which is the active species for reversible covalent binding to cis-diol-containing biomolecules such as carbohydrates, glycoproteins, and nucleotides. This enhanced binding affinity at biologically relevant pH makes the compound a superior ligand for boronate affinity chromatography, glucose-sensing hydrogels, and diagnostic assays for glycosylated biomarkers, outperforming higher-pKa analogs that require alkaline conditions for optimal binding .

Diversified Building Block: Combinatorial Library Synthesis and Fragment-Based Drug Discovery

With a molecular weight of 219.95 g/mol and three distinct functional handles (boronic acid, hydroxymethyl, and trifluoromethyl groups), 2-hydroxymethyl-5-(trifluoromethyl)phenylboronic acid offers significantly greater structural complexity and synthetic versatility than simpler analogs such as 3-(trifluoromethyl)phenylboronic acid (MW 189.93) or 2-(hydroxymethyl)phenylboronic acid (MW 151.96) [1]. This higher information content enables the generation of more diverse and pharmacologically relevant compound libraries through parallel synthesis. The compound is ideally suited for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) campaigns where each building block must maximize chemical space exploration while maintaining synthetic tractability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.